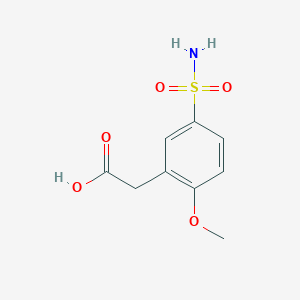
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine is a chemical compound with a complex structure that includes a pyrazole ring and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-bis-aminomethyl-cyclohexane with 1-H-Pyrazole-1-(N,N-bis(tert-butoxycarbonyl)carboxamidine) in tetrahydrofuran (THF) at room temperature . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, ammonia, and various catalysts such as nickel supported on silica/alumina . Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine stands out due to its unique combination of a pyrazole ring and a cyclohexyl group
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
[3-methyl-1-(4-methylcyclohexyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H21N3/c1-9-3-5-12(6-4-9)15-8-11(7-13)10(2)14-15/h8-9,12H,3-7,13H2,1-2H3 |
Clave InChI |
XNJNWZCVZNXDCI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N2C=C(C(=N2)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






aminehydrochloride](/img/structure/B13636562.png)









